5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole
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Overview
Description
5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrazine and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol at a temperature of around 58°C. The 2-chloropyrazine is added dropwise to the hydrazine hydrate solution.
Cyclization: The reaction mixture is then heated to 60-61°C for 15 hours to facilitate the cyclization process.
Purification: The product is purified by extraction with methylene dichloride and further concentrated.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino group or other reactive sites on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits antinociceptive activity.
3-Amino-1H-indazole-1-carboxamides: Shows antiproliferative activity against tumor cell lines.
Uniqueness
5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C9H12F3N3 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-5-amine |
InChI |
InChI=1S/C9H12F3N3/c1-15-7-3-2-5(13)4-6(7)8(14-15)9(10,11)12/h5H,2-4,13H2,1H3 |
InChI Key |
ODCAGFKLIAWDMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC(CC2)N)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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